3-Bromo-6-chloro-2-fluoroiodobenzene

Description

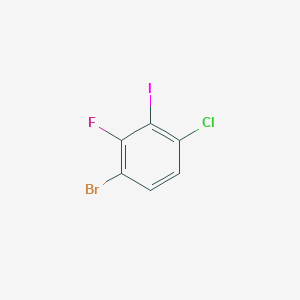

3-Bromo-6-chloro-2-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6H2BrClFI and a molecular weight of 335.34 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a highly substituted aromatic compound.

Properties

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONDAUCITIKTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluoroiodobenzene typically involves multi-step halogenation reactions. One common method involves the sequential introduction of halogen atoms onto a benzene ring through electrophilic aromatic substitution reactions. The specific order and conditions of these reactions can vary, but they generally involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts or under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluoroiodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduction products.

Coupling Reactions: The presence of multiple halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with nucleophiles.

Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-2-fluoroiodobenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of halogenated aromatic compounds’ interactions with biological systems.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of halogenated drug candidates.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluoroiodobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate or deactivate the benzene ring towards further substitution reactions. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-2-chloro-6-fluoroiodobenzene: Similar structure but with different positions of halogen atoms.

3-Chloro-4-fluoroiodobenzene: Lacks the bromine atom but has chlorine and fluorine atoms in different positions.

3-Chloro-2-fluoroiodobenzene: Contains chlorine and fluorine atoms but lacks bromine.

Uniqueness

3-Bromo-6-chloro-2-fluoroiodobenzene is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Bromo-6-chloro-2-fluoroiodobenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Identifiers:

- Molecular Formula: C6H2BrClFI

- Molecular Weight: 263.4 g/mol

- CAS Number: 99769448

- IUPAC Name: this compound

- SMILES Notation: C1=CC(=C(C(=C1Cl)Br)F)I

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions, where iodine and other halogens are introduced to the benzene ring. The following steps are generally involved:

- Starting Material Preparation: The synthesis begins with the appropriate precursor compounds, such as chlorobenzene derivatives.

- Halogenation Reaction: Utilizing reagents like iodine monochloride or bromine in the presence of a catalyst (e.g., iron or copper salts) facilitates the introduction of the iodine and bromine atoms.

- Purification: The product is purified through recrystallization or column chromatography to isolate the desired compound.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of pharmaceutical applications.

Antimicrobial Activity

Studies have shown that halogenated aromatic compounds can possess antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The IC50 values indicate effective concentrations for inhibiting cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets, potentially leading to DNA damage or disruption of cellular signaling pathways. Research suggests that halogenated compounds can form reactive intermediates that affect cellular macromolecules.

Case Studies

-

Anticancer Activity:

A study conducted on various halogenated benzene derivatives, including this compound, demonstrated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis. -

Antimicrobial Efficacy:

A comprehensive evaluation of several halogenated compounds revealed that those containing both bromine and iodine exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts, suggesting a synergistic effect due to multiple halogen substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.